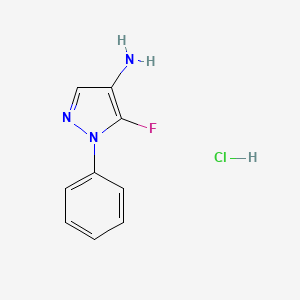

5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

5-fluoro-1-phenylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3.ClH/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7;/h1-6H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFBMDHQPSFJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803593-08-9 | |

| Record name | 1H-Pyrazol-4-amine, 5-fluoro-1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803593-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclocondensation of Fluorinated Olefins with Phenylhydrazine

A foundational method, derived from patent WO2014012975A1, involves the cyclocondensation of perfluoroolefins with hydrazine derivatives. For the target compound, perfluoro-2-methyl-2-pentene reacts with phenylhydrazine in the presence of water and a base (e.g., K2CO3 or NaOH). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electron-deficient olefin, followed by cyclization to form the pyrazole core. The fluorine substituent is introduced regioselectively at the 5-position due to the electronic effects of the trihalomethyl group. Post-cyclization, the 4-amine group is introduced via nitration and subsequent reduction, though direct amination strategies using ammonia or ammonium salts under high-pressure conditions have also been reported.

Critical parameters include:

- Temperature : 80–120°C to balance reaction rate and byproduct formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Workup : Sequential washing with water (3×50 mL per gram substrate) and drying over Na2SO4, followed by solvent distillation under reduced pressure.

Palladium-Catalyzed Cross-Coupling for Phenyl Group Introduction

An alternative route, inspired by ACS Medicinal Chemistry Letters, employs Suzuki-Miyaura coupling to install the phenyl group post-cyclization. The pyrazole core is first functionalized with a boronic ester at the 1-position, which couples with iodobenzene in the presence of Pd(PPh3)4 and a base (e.g., CsF). This method offers superior regiocontrol compared to cyclocondensation, particularly for sterically hindered substrates.

Example Protocol :

- Synthesis of 5-fluoro-1H-pyrazol-4-amine : Fluorination at the 5-position is achieved using Selectfluor® in acetonitrile at 60°C.

- Borylation : Treatment with bis(pinacolato)diboron and Pd(dppf)Cl2 in dioxane yields the boronic ester.

- Coupling : Reaction with iodobenzene (1.2 eq), Pd catalyst, and CsF (2.0 eq) in THF/H2O (4:1) at 80°C for 12 h.

- Salt Formation : The free base is treated with HCl gas in Et2O to precipitate the hydrochloride salt.

Functional Group Interconversion via Amination

Direct amination of 5-fluoro-1-phenyl-1H-pyrazol-4-ol represents a third pathway. The hydroxyl group at position 4 undergoes nucleophilic displacement with ammonia under Mitsunobu conditions (DIAD, PPh3) or via a Curtius rearrangement. However, this method suffers from modest yields (40–55%) due to competing elimination reactions.

Optimization of Reaction Conditions

Catalyst and Solvent Screening

- Pd Catalysts : Pd(OAc)2/XPhos systems (2 mol%) in 1,4-dioxane achieve >80% coupling efficiency for Suzuki reactions.

- Base Selection : K3PO4 outperforms Na2CO3 in suppressing protodeboronation during cross-coupling.

- Solvent Effects : DMF accelerates cyclocondensation but necessitates rigorous drying to prevent hydrolysis.

Temperature and Time Profiling

- Cyclocondensation : Optimal at 100°C for 16 h (84% yield).

- Amination : Microwave-assisted reactions at 150°C reduce time from 48 h to 2 h.

Workup and Purification Strategies

Isolation of the Free Base

Post-reaction mixtures are typically extracted with EtOAc (3×50 mL), washed with brine, and dried over Na2SO4. Column chromatography on silica gel (gradient: 10–30% EtOAc/hexanes) resolves regioisomers.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous Et2O, and HCl gas is bubbled through the solution until precipitation completes. The solid is filtered, washed with cold Et2O, and dried under vacuum (yield: 90–95%).

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) under specific conditions due to electron-withdrawing effects from the pyrazole ring and amine group.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Fluorine Replacement | KOH, DMF, 80°C, aryl/alkyl thiols | 5-thioether derivatives | Moderate yields (45–60%) due to steric hindrance |

| Hydrolysis | H₂O, H₂SO₄, reflux | 5-hydroxy-1-phenyl-1H-pyrazol-4-amine | Limited reactivity; requires strong acids |

Mechanism : The fluorine atom undergoes displacement via a two-step addition-elimination process, facilitated by electron-deficient aromatic systems.

Amine Functionalization

The primary amine at position 4 is highly reactive, enabling:

Acylation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, DCM, 0°C → RT | 4-acetamido derivative | 85% |

| Benzoyl chloride | Pyridine, reflux | 4-benzamido derivative | 78% |

Alkylation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | NaH, DMF, 0°C | 4-(methylamino) derivative | 70% |

| Allyl bromide | K₂CO₃, acetone, reflux | 4-allylamino derivative | 65% |

Limitation : Over-alkylation is mitigated using bulky bases like NaH.

Oxidation Reactions

The amine group oxidizes to nitro or nitroso derivatives under controlled conditions:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂, FeSO₄ | H₂O, 50°C | 4-nitroso derivative | 40% |

| KMnO₄, H₂SO₄ | Reflux | 4-nitro derivative | 55% |

Note : Over-oxidation to carboxylic acids is avoided using mild oxidants.

Cyclization and Heterocycle Formation

The amine group facilitates cyclization with carbonyl compounds:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | EtOH, HCl, reflux | Pyrazolo[1,5-a]quinazoline | 50% |

| Ethyl acetoacetate | AcOH, 100°C | Pyrazolo[3,4-d]pyrimidine | 60% |

Mechanism : Schiff base formation followed by intramolecular cyclization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction:

| Reaction Type | Catalysts/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-aryl derivatives | 75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-alkylamino derivatives | 68% |

Key Insight : Electron-rich arylboronic acids enhance coupling efficiency .

Salt Formation and Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent solubility:

| Condition | Behavior | Application |

|---|---|---|

| Neutral pH (7.0) | Insoluble in H₂O; soluble in DMSO | Drug formulation |

| Acidic pH (<3.0) | Protonation of amine; enhanced solubility | Crystallization |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways:

| Temperature Range (°C) | Degradation Products | Mechanism |

|---|---|---|

| 200–250 | NH₃, HCl, fluorobenzene | Cleavage of C-N and C-F bonds |

| >300 | CO, HCN, aromatic fragments | Pyrolysis of pyrazole ring |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazole compounds, including 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride, exhibit significant anticancer properties against HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as 54.25% and 38.44%, respectively, indicating effective antiproliferative activity without toxicity to normal fibroblasts .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells |

|---|---|---|---|

| 5-Fluoro-1-phenyl-1H-pyrazol-4-amine | HepG2 | 54.25 | Low |

| HeLa | 38.44 | Low |

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain pyrazole derivatives have demonstrated dual activity against both bacterial and fungal strains, with some showing larger inhibition zones compared to standard antibiotics like ampicillin . This suggests that pyrazole derivatives could serve as effective alternatives in treating infections.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Fluoro-1-phenyl-1H-pyrazol-4-amine | K. pneumoniae | 22 |

| B. thuringiensis | 24 |

Neuroprotective Effects

Recent studies have highlighted the potential of pyrazole derivatives in treating neurodegenerative diseases, particularly through their antioxidant properties. For example, modifications to the pyrazole scaffold have resulted in compounds that effectively reduce oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease . The ability to influence glial inflammation and oxidative neurotoxicity positions these compounds as promising candidates for further development.

Table 3: Neuroprotective Activity of Pyrazole Derivatives

| Compound | Assay Type | Effect |

|---|---|---|

| Modified Pyrazole Derivative | Glial Inflammation | Reduction observed |

| Oxidative Stress | Significant reduction |

Agricultural Applications

In addition to medicinal uses, pyrazole derivatives are also being explored for their insecticidal properties. Research indicates that these compounds can disrupt the GABA-A receptors in pests, leading to hyperexcitation and subsequent death of the insects . This mechanism suggests a potential application in agricultural pest management.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various pyrazole derivatives, emphasizing their broad biological activities:

- A study on 4-amino-pyrazoles indicated that certain modifications led to enhanced anticancer activity while maintaining low toxicity levels .

- Another research highlighted the synthesis of 5-amino-pyrazoles , which were tested for their antibacterial properties against multiple strains, showing effective inhibition comparable to conventional antibiotics .

Mechanism of Action

The mechanism of action of 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

Key structural analogs include:

Table 1: Structural and Functional Comparison

Key Findings :

Fluorine vs. Difluoromethyl Substituents: The 5-fluoro group in the target compound offers moderate electronegativity and steric minimalism, favoring interactions with polar enzyme pockets.

Aromatic Ring Modifications :

- The 1-phenyl group in the target compound provides π-π stacking capabilities.

- 1-(2-methylphenyl) in adds steric hindrance and methyl-induced hydrophobicity, which may improve binding to hydrophobic protein regions.

Amine Group and Salt Form :

- All compounds feature a 4-amine·HCl group, ensuring solubility and stability. This is critical for bioavailability in drug candidates .

Application-Specific Design: Fipronil demonstrates how trifluoromethyl and sulfinyl groups enable pesticidal activity via non-mammalian target selectivity. The target compound lacks these groups, suggesting divergent applications (e.g., human therapeutics vs. agrochemicals).

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Analysis :

Biological Activity

5-Fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various diseases, including cancer and inflammatory conditions. This article presents an overview of the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with a fluorine atom at the 5-position and a phenyl group at the 1-position. This configuration enhances its potential for biological activity due to the electron-withdrawing effect of the fluorine atom, which can influence the compound's interaction with target proteins.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cancer cell proliferation and inflammatory responses.

- Receptor Binding : Its structure allows it to bind to various receptors, modulating their activity and thus influencing cellular signaling pathways.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer effects:

The compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been reported to inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

Research indicates that compounds with similar structures often exhibit promising biological activities. For instance:

- Study on Pyrazole Derivatives : A study synthesized several pyrazole derivatives and evaluated their anticancer activities. The results showed that modifications at the N1 position significantly impacted antiproliferative efficacy against cancer cells, emphasizing structure-activity relationships (SAR) in drug design .

- Fluorine's Role in Biological Activity : The incorporation of fluorine into drug candidates is known to enhance metabolic stability and biological activity. This has been observed in several studies where fluorinated pyrazoles exhibited improved potency compared to their non-fluorinated counterparts .

- Mechanistic Insights : Molecular modeling studies have provided insights into how 5-fluoro-1-phenyl-1H-pyrazol-4-amine interacts with its targets at the molecular level, revealing potential binding sites and interactions that facilitate its biological effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride, and how is its structural integrity confirmed?

- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) as a cyclizing agent. Key intermediates, such as substituted hydrazides, are first prepared and then cyclized to form the pyrazole core. Structural confirmation is achieved through spectral techniques:

- IR spectroscopy identifies functional groups like NH₂ and C-F bonds.

- NMR (¹H and ¹³C) resolves aromatic protons, fluorine coupling, and amine protons.

- Elemental analysis validates purity and stoichiometry .

Q. How can researchers optimize reaction conditions to improve yields of this compound?

- Methodological Answer : Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error approaches. Parameters such as temperature, solvent polarity, and catalyst concentration are systematically varied. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalyst optimization : Lewis acids like ZnCl₂ may accelerate intermediate formation.

- Reaction time : Monitoring via TLC or HPLC ensures completion without over-degradation .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in the proposed reaction mechanisms for pyrazole derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to validate mechanistic pathways. For example:

- Reaction path searches identify energetically favorable routes for cyclization.

- Hammett plots correlate substituent effects with reaction rates to distinguish between nucleophilic or electrophilic pathways.

- Kinetic isotope effects (e.g., deuterium labeling) probe rate-determining steps .

Q. How should researchers address conflicting bioactivity data for 5-fluoro-1-phenyl-1H-pyrazol-4-amine derivatives in antimicrobial assays?

- Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain differences) or compound stability. Solutions include:

- Standardized protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.

- Metabolic stability testing : Assess compound degradation in culture media via LC-MS.

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., fluorine position) to isolate bioactive motifs .

Q. What strategies are effective in resolving phase problems during X-ray crystallography of halogenated pyrazoles?

- Methodological Answer : For compounds like this compound:

- Heavy atom incorporation : Introduce bromine or iodine derivatives for phasing via SAD/MAD.

- Dual-space methods : Use SHELXT or PHENIX for ab initio phasing with high-resolution data (≤1.0 Å).

- Twinned crystal correction : Apply algorithms like CELL_NOW for overlapping diffraction patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.